molecular formula C18H20ClN3O3 B251996 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide

Cat. No.: B251996
M. Wt: 361.8 g/mol
InChI Key: QYMVNKKQTLUYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first identified by Pfizer and is currently being studied for its potential use in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 works by inhibiting the activity of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, a protein kinase that plays a key role in the immune response. By blocking this compound, CP-690,550 reduces the activity of immune cells that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases. It also inhibits the activation and proliferation of T cells, which are important mediators of the immune response.

Advantages and Limitations for Lab Experiments

One advantage of CP-690,550 is its specificity for N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide, which reduces the risk of off-target effects. However, its potency and selectivity may vary depending on the experimental conditions, which can affect the interpretation of results. Another limitation is the potential for immune suppression, which can increase the risk of infections and other complications.

Future Directions

Future research on CP-690,550 may focus on its potential use in combination with other drugs for the treatment of autoimmune diseases. It may also be studied for its effects on other immune-mediated disorders, such as multiple sclerosis and lupus. Additionally, further investigation may be needed to determine the long-term safety and efficacy of CP-690,550 in clinical use.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 6-methylpyridine-3-carboxylic acid with 1,3-diaminopropane to form an amide intermediate. The intermediate is then reacted with 4-chlorophenoxyacetyl chloride to form the final product. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, CP-690,550 has demonstrated significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and psoriasis.

Properties

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O3/c1-13-3-4-14(11-22-13)18(24)21-10-2-9-20-17(23)12-25-16-7-5-15(19)6-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)(H,21,24)

InChI Key

QYMVNKKQTLUYLW-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)COC2=CC=C(C=C2)Cl

solubility

49.7 [ug/mL]

Origin of Product

United States

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